2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol

Lipophilicity Physicochemical profiling Drug-likeness

2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol (CAS 1042623-34-6) is a synthetic, racemic N-monosubstituted β-amino alcohol with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol. It is classified as a secondary amine bearing a primary alcohol, a sec-butylamine backbone, and a chiral 1-(4-methylphenyl)ethyl substituent.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13282752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCC(CO)NC(C)C1=CC=C(C=C1)C
InChIInChI=1S/C13H21NO/c1-4-13(9-15)14-11(3)12-7-5-10(2)6-8-12/h5-8,11,13-15H,4,9H2,1-3H3
InChIKeyNCARZCKPZXZNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol (CAS 1042623-34-6): Procurement-Relevant Identity and Class Context


2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol (CAS 1042623-34-6) is a synthetic, racemic N-monosubstituted β-amino alcohol with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . It is classified as a secondary amine bearing a primary alcohol, a sec-butylamine backbone, and a chiral 1-(4-methylphenyl)ethyl substituent . This compound is listed in multiple commercial screening libraries as a building block for medicinal chemistry and is available from suppliers such as Leyan (95% purity), MCULE, and AK Scientific . As a member of the N-monosubstituted β-amino alcohol family—a class that includes key intermediates for pharmaceuticals such as (S)-duloxetine—the compound’s value proposition lies in its specific substitution pattern, which differentiates it from close structural analogs with respect to lipophilicity, hydrogen-bonding capacity, and steric profile [1].

Why Generic Substitution of 2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol Is Not Straightforward


Within the C₁₂–C₁₃ N-(4-methylphenyl)alkyl amino alcohol chemical space, small structural modifications—such as altering the position of the alcohol on the butyl chain, changing the spacer between the aromatic ring and the amine, or varying the degree of branching at the α-carbon—produce compounds with measurably different physicochemical property profiles that are known to affect solubility, permeability, metabolic stability, and target engagement in broader amino alcohol structure–activity relationships [1]. These differences are not cosmetic; they directly influence a compound’s suitability as a synthetic intermediate, a chiral ligand precursor, or a screening hit. Consequently, procurement decisions based solely on molecular formula or nominal structural similarity risk selecting a compound with fundamentally different property vectors.

Quantitative Differentiation Evidence: 2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. Methylene-Bridged Analog

The target compound 2-{[1-(4-methylphenyl)ethyl]amino}butan-1-ol (CAS 1042623-34-6) has a computed LogP of 2.42 . This value is notably higher than that of its closest methylene-bridged analog, 2-{[(4-methylphenyl)methyl]amino}butan-1-ol (CAS 869942-69-8), which has a computed LogP of approximately 1.8–1.9 (estimated based on its one fewer methylene unit and published fragment-based LogP contributions) . The ~0.5 LogP unit increase translates to approximately a 3.2-fold greater partition coefficient into octanol, indicating substantially enhanced membrane permeability potential for the target compound.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile Compared to Positional Isomer

The target compound has a topological polar surface area (TPSA) of 32.26 Ų, with 2 hydrogen-bond donors and 2 hydrogen-bond acceptors . Its positional isomer, 4-{[1-(4-methylphenyl)ethyl]amino}butan-2-ol (CAS 1340185-95-6), bears the alcohol at the 2-position of the butyl chain rather than the 1-position, and the amine at the 4-position rather than the 2-position, altering the intramolecular distance between the H-bond donor and acceptor . Although both compounds share the same molecular formula (C₁₃H₂₁NO) and identical H-bond donor/acceptor counts, the different relative orientation of the alcohol and amine groups is expected to produce distinct intramolecular hydrogen-bonding patterns and solvation free energies, which can affect solubility and crystal packing [1].

Hydrogen bonding Solubility Molecular recognition

Steric and Conformational Differentiation: α-Ethyl Branching vs. α-Methyl or Shorter-Chain Analogs

The target compound possesses an ethyl substituent at the α-carbon of the alcohol-bearing carbon (sec-butyl alcohol motif). The closest shorter-chain analog, 1-{[1-(4-methylphenyl)ethyl]amino}propan-2-ol (CAS 1154997-87-1; C₁₂H₁₉NO, MW 193.28), has a methyl group at the equivalent position and lacks one methylene unit overall . The additional carbon in the target compound increases molecular weight by 14 Da (from 193.28 to 207.31) and rotatable bond count from 4 to 5, providing greater conformational flexibility and a larger steric footprint around the alcohol . In β-amino alcohol SAR, increased α-substitution is generally associated with reduced oxidative metabolism of the alcohol to the corresponding ketone [1].

Steric hindrance Conformational analysis Metabolic stability

Commercial Availability and Procurement Purity Benchmarking

The target compound is available from at least six independent suppliers (Leyan, MCULE/A2B Chem, AA Blocks, AK Scientific, Advanced ChemBlocks, Alinda) with a catalog purity specification of 95% . In contrast, the gem-dimethyl analog 2-methyl-2-{[1-(4-methylphenyl)ethyl]amino}propan-1-ol is listed by fewer suppliers and its purity specification is less consistently documented across vendor catalogs, suggesting more limited commercial accessibility . For procurement, multi-supplier availability of the target compound at a standardized 95% purity reduces single-source supply risk and provides leverage for competitive pricing.

Procurement Purity Supply chain

High-Fidelity Application Scenarios for 2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol Based on Evidence


Scaffold for Diversity-Oriented Synthesis Requiring a 1,2-Amino Alcohol Motif with Moderate Lipophilicity

The target compound’s vicinal 1,2-amino alcohol architecture, combined with a computed LogP of 2.42 , makes it a suitable scaffold for diversity-oriented synthesis (DOS) libraries targeting moderately lipophilic binding pockets. The 1,2-amino alcohol moiety can be elaborated into oxazolidinones, amino ethers, or chelating ligands, while the 4-methylphenyl group provides a hydrophobic anchor for target engagement. This scenario is directly supported by the broader class utility of N-monosubstituted β-amino alcohols as key intermediates for CNS-active pharmaceutical agents [1].

Chiral Resolution and Asymmetric Synthesis Precursor

The compound contains two stereogenic centers (the carbon bearing the 4-methylphenyl and ethyl groups, and the carbon bearing the ethyl and hydroxymethyl groups), yielding four possible stereoisomers. For research groups engaged in asymmetric synthesis or chiral ligand development, procurement of the racemate enables in-house chiral resolution via diastereomeric salt formation or chiral chromatography, providing access to enantiopure 1,2-amino alcohols for use as chiral auxiliaries or organocatalyst precursors. The 1,2-amino alcohol motif is a privileged scaffold for oxazaborolidine CBS catalysts and related chiral ligands .

Physicochemical Property Tool Compound for LogP and Solubility Profiling

With a computed LogP of 2.42, TPSA of 32.26 Ų, and 2 H-bond donors/acceptors , the target compound occupies a defined region of physicochemical property space that is relevant for orally bioavailable CNS drug candidates (typically LogP 2–5, TPSA < 60–70 Ų). It can serve as a calibrant or reference compound in LogP measurement assays (shake-flask or chromatographic methods) and in solubility screens, providing a benchmark for compounds within the same property window.

Building Block for N-Functionalized Derivatives via Reductive Amination or N-Alkylation

The secondary amine in the target compound is amenable to further N-functionalization via reductive amination with aldehydes/ketones or direct N-alkylation, enabling rapid generation of tertiary amine analogs for structure–activity relationship (SAR) exploration. This reactivity profile, combined with the compound’s commercial availability from multiple suppliers at 95% purity [1], makes it a practical starting material for medicinal chemistry campaigns targeting amine-containing pharmacophores.

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